2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
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Overview
Description
“2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate” is a chemical compound with the CAS Number: 2028341-88-8 . It has a molecular weight of 270.33 . It is usually in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-13(8-15)6-14-5-9(13)10(16)18-4/h9,14H,5-8H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Spirolactams as Conformationally Restricted Pseudopeptides
Spirolactams, closely related to the specified compound, have been synthesized for use in peptide synthesis as constrained surrogates for specific dipeptides. These compounds, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used to mimic gamma-turns or distorted type II beta-turns in peptides, which are crucial for understanding peptide structure and function. This application underscores the importance of such spiro compounds in advancing peptide chemistry and drug design (Fernandez et al., 2002).
Building Blocks for Cyclopropyl-Containing Amino Acids
Another application involves the use of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound that serves as a precursor for the synthesis of cyclopropyl-containing amino acids. These amino acids, in turn, have been used to create geometrically constrained bicyclic peptidomimetics, highlighting the role of such spiro compounds in synthesizing novel amino acids and peptides with potential therapeutic applications (Limbach et al., 2009).
Photochemical and Thermal Rearrangements
Spiro compounds also play a critical role in understanding the mechanisms of photochemical and thermal rearrangements. Research on spirooxaziridines, such as (2R,αS)-6(e)-tert-butyl-2-(α-methylbenzyl)-1,2-oxazaspiro[2.5.] octane, provides clear evidence supporting the stereoelectronic theory. This theory explains the regioselectivities observed in these rearrangements, contributing to our understanding of chemical reaction mechanisms (Lattes et al., 1982).
Supramolecular Arrangements
Derivatives of diazaspirooctane, such as 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, have been investigated for their supramolecular arrangements. The relationship between molecular and crystal structures of these compounds offers insights into how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to the field of crystal engineering and the design of molecular materials (Graus et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Mechanism of Action
Target of Action
The primary targets of 2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate are ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These proteins play crucial roles in various biological processes. KHK is involved in fructose metabolism and has been linked to conditions like diabetes and obesity. NAMPT is involved in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism. ROCK is involved in various cellular functions, including cell contraction, motility, and proliferation.
Mode of Action
It is known to inhibit the activity of its target proteins, thereby modulating their respective biochemical pathways .
Biochemical Pathways
By inhibiting KHK, the compound can potentially disrupt fructose metabolism, which may have therapeutic effects in conditions like diabetes and obesity. Inhibition of NAMPT and ROCK can affect various cellular processes, including NAD+ biosynthesis and cell motility, respectively .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) is 2.21, suggesting it has the potential to cross biological membranes .
Result of Action
The inhibition of KHK, NAMPT, and ROCK by this compound can lead to changes at the molecular and cellular levels, potentially affecting the progression of diseases such as diabetes and obesity .
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 6-oxo-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)20-11(18)15-6-13(7-15)5-14-9(16)8(13)10(17)19-4/h8H,5-7H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFOSVHWZMKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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